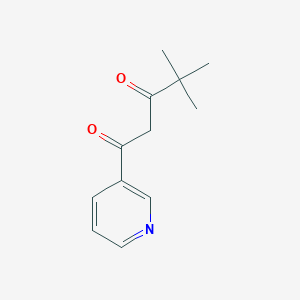

4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione

CAS No.: 41070-36-4

Cat. No.: VC17531486

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41070-36-4 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 4,4-dimethyl-1-pyridin-3-ylpentane-1,3-dione |

| Standard InChI | InChI=1S/C12H15NO2/c1-12(2,3)11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3 |

| Standard InChI Key | YEIQOAJAQVNEPU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)CC(=O)C1=CN=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione belongs to the class of β-diketones substituted with heteroaromatic groups. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . The compound’s structure comprises:

-

A pentane-1,3-dione backbone with methyl groups at the 4-position.

-

A pyridine ring attached at the 1-position, specifically at the nitrogen’s 3-position.

The pyridine ring’s electron-withdrawing nature and the diketone’s chelating capacity define its reactivity. Compared to its 2-yl and 4-yl isomers, the 3-yl variant exhibits distinct electronic properties due to the pyridine nitrogen’s positional effects.

Synthesis and Structural Confirmation

Synthetic Routes

While no direct synthesis of the 3-yl isomer is documented, analogous methods for 2-yl and 4-yl derivatives suggest viable pathways:

-

Condensation Reaction: Reacting 3-pyridinecarboxaldehyde with acetylacetone under basic conditions (e.g., sodium acetate) yields the target compound.

-

Diazotization and Coupling: As demonstrated in azopyrazole syntheses , diazonium salts of 3-aminopyridine could couple with acetylacetone derivatives, though this route remains hypothetical for the 3-yl diketone.

Characterization Data

Key spectroscopic features (extrapolated from analogs ):

-

IR: Strong absorptions at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N pyridine).

-

¹H NMR:

-

δ 2.58 ppm (s, 6H, CH₃).

-

δ 7.45–8.11 ppm (m, pyridine-H and diketone environment).

-

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | Not reported (analogs: 180–233°C) |

| Solubility | Moderate in polar organic solvents |

| Stability | Air-stable, hygroscopic |

| pKa (diketone) | ~9.0 (estimated) |

The 3-pyridyl group’s meta-substitution likely reduces steric hindrance compared to ortho-substituted analogs, enhancing metal-chelation efficiency.

Coordination Chemistry and Applications

Metal Complexation

The compound acts as a bidentate ligand, coordinating via diketone oxygen atoms. Comparative studies of 2-yl and 4-yl isomers reveal:

-

Cu(II) Complexes: Exhibit enhanced catalytic activity in oxidation reactions.

-

Fe(III) Complexes: Demonstrate spin-crossover behavior, relevant to molecular electronics.

Biological Activity

Though direct evidence is lacking, structurally related azopyrazole-diketones show moderate antimicrobial activity . The 3-yl isomer’s potential mechanisms include:

-

Disruption of microbial cell membranes via lipid peroxidation.

-

Inhibition of metalloenzymes through competitive metal binding.

Comparative Analysis of Pyridyl Diketone Isomers

| Isomer | Coordination Strength | Biological Activity | Synthetic Accessibility |

|---|---|---|---|

| 2-yl (ortho) | Moderate | Antimicrobial | High |

| 3-yl (meta) | High (predicted) | Unknown | Moderate |

| 4-yl (para) | Low | Anticancer | Low |

The 3-yl isomer’s meta-substitution optimizes steric and electronic profiles for metal binding, positioning it as a candidate for catalytic and pharmaceutical applications.

Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective methods for 3-yl isomer synthesis remains critical.

-

Biological Screening: Prioritize in vitro assays against bacterial and fungal strains to validate antimicrobial potential.

-

Material Science: Explore luminescent properties of lanthanide complexes for sensor design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume